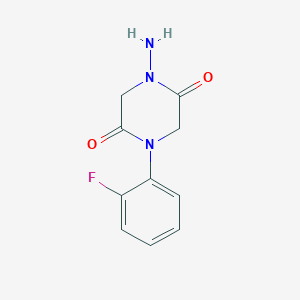![molecular formula C23H16ClN3O3 B291993 4-(4-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291993.png)
4-(4-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione is a chemical compound that belongs to the class of diazepines. It is a potent and selective antagonist of the alpha7 nicotinic acetylcholine receptor (α7 nAChR) and has been extensively studied for its potential therapeutic applications in various neurological disorders.
作用机制
The alpha7 nicotinic acetylcholine receptor is a ligand-gated ion channel that is involved in various physiological processes such as synaptic plasticity and neurotransmitter release. The selective antagonism of this receptor by 4-(4-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione inhibits the influx of calcium ions into cells, leading to a reduction in neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects
In vitro studies have shown that 4-(4-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione selectively inhibits the alpha7 nicotinic acetylcholine receptor with high potency and selectivity. In vivo studies have shown that the compound has a good pharmacokinetic profile and can cross the blood-brain barrier. Additionally, it has been shown to improve cognitive function and reduce inflammation in animal models of neurological disorders.
实验室实验的优点和局限性
The advantages of using 4-(4-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione in lab experiments include its high potency and selectivity for the alpha7 nicotinic acetylcholine receptor, its good pharmacokinetic profile, and its ability to cross the blood-brain barrier. However, its limitations include the need for further optimization of the synthesis method to improve yields and purity and the need for more extensive preclinical and clinical studies to determine its safety and efficacy.
未来方向
For research on 4-(4-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione include the optimization of the synthesis method to improve yields and purity, the development of more potent and selective analogs, and the conduct of more extensive preclinical and clinical studies to determine its safety and efficacy for the treatment of neurological disorders, inflammatory bowel disease, and cancer. Additionally, the compound could also be studied for its potential use in other physiological processes such as synaptic plasticity and neurotransmitter release.
合成方法
The synthesis of 4-(4-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione involves the reaction of 4-chlorobenzaldehyde with 2,5-dimethoxyaniline in the presence of trifluoroacetic acid. The resulting intermediate is then reacted with methyl anthranilate and phenylacetic acid to obtain the final product. The synthesis method has been optimized to provide high yields of the compound with good purity.
科学研究应用
The alpha7 nicotinic acetylcholine receptor has been implicated in various neurological disorders such as Alzheimer's disease, schizophrenia, and autism spectrum disorders. The selective antagonism of this receptor by 4-(4-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione has shown promising results in preclinical studies for the treatment of these disorders. Additionally, it has also been studied for its potential use in the treatment of inflammatory bowel disease and cancer.
属性
分子式 |
C23H16ClN3O3 |
|---|---|
分子量 |
417.8 g/mol |
IUPAC 名称 |
11-(4-chlorophenyl)-3-methyl-5-phenyl-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione |
InChI |
InChI=1S/C23H16ClN3O3/c1-13-11-17(14-5-3-2-4-6-14)25-22-19(13)20-21(30-22)23(29)27(12-18(28)26-20)16-9-7-15(24)8-10-16/h2-11H,12H2,1H3,(H,26,28) |
InChI 键 |
AIPFVGOGRNYTNV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(CC(=O)N3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
规范 SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(CC(=O)N3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








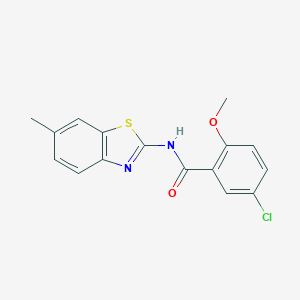
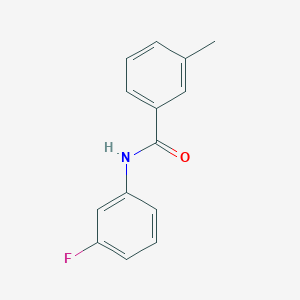
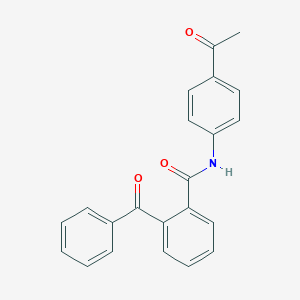

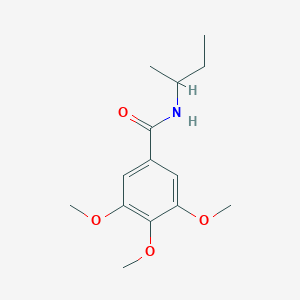
![4-[2,4-Di[1,1'-biphenyl]-4-yl-3-(4-pyridinyl)cyclobutyl]pyridine](/img/structure/B291930.png)

![1-Amino-4-[3-(trifluoromethyl)phenyl]-2,5-piperazinedione](/img/structure/B291934.png)
